An In-depth Technical Guide to the Physical Properties of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile
An In-depth Technical Guide to the Physical Properties of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery
The cyclobutane moiety, once a synthetic challenge, has emerged as a compelling structural element in medicinal chemistry.[1][2] Its inherent rigidity and unique three-dimensional geometry offer significant advantages in the design of novel therapeutics.[3][4] By constraining the conformation of a molecule, the cyclobutane scaffold can enhance binding affinity to biological targets, improve selectivity, and positively influence pharmacokinetic profiles.[1][3] 1-(2-Methoxyphenyl)cyclobutanecarbonitrile is a molecule of interest within this class, incorporating both the valuable cyclobutane core and a methoxyphenyl group, a common feature in many bioactive compounds. Understanding its fundamental physical properties is a critical first step in its evaluation for potential applications in drug development and materials science.
This guide provides a comprehensive overview of the known physicochemical properties of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile. Recognizing the current limitations in publicly available experimental data for this specific compound, this document also serves as a practical, in-depth manual, detailing the standardized experimental protocols required for its full physical characterization.
Physicochemical Properties of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile
A summary of the available identifying and computed properties for 1-(2-Methoxyphenyl)cyclobutanecarbonitrile is presented below. It is important to note the absence of experimentally determined physical properties such as melting point, boiling point, and density in the current literature. The subsequent sections of this guide are designed to empower researchers to ascertain these values empirically.
Table 1: Known and Computed Properties of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile
| Property | Value | Source |
| Chemical Name | 1-(2-Methoxyphenyl)cyclobutanecarbonitrile | [5] |
| CAS Number | 74205-10-0 | [5] |
| Molecular Formula | C₁₂H₁₃NO | [5] |
| Molecular Weight | 187.24 g/mol | [6] |
| Canonical SMILES | COC1=CC=CC=C1C2(CCC2)C#N | [5] |
| InChI Key | NGAKDLJHLFTSEU-UHFFFAOYSA-N | [5] |
| XLogP3 (Computed) | 2.4 | [5] |
| Topological Polar Surface Area (Computed) | 33 Ų | [5] |
| Hydrogen Bond Donor Count (Computed) | 0 | [5] |
| Hydrogen Bond Acceptor Count (Computed) | 2 | [5] |
| Rotatable Bond Count (Computed) | 2 | [5] |
Experimental Protocols for the Determination of Physical Properties
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physical properties of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile. These protocols are designed to be self-validating and are grounded in established principles of organic chemistry laboratory practice.[7][8]
Determination of Melting Point
The melting point is a fundamental physical property that provides information about the purity of a solid compound.[8] A sharp melting range typically indicates a high degree of purity, while a broad range suggests the presence of impurities.
Methodology:
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Sample Preparation: A small, finely powdered sample of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
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Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approach the approximate melting point, followed by a slower rate of 1-2 °C per minute near the expected melting point.
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[7]
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Validation: The determination should be repeated at least twice to ensure reproducibility.
Causality Behind Experimental Choices: The use of a finely powdered sample ensures uniform heat distribution. A slow heating rate near the melting point is crucial for allowing the system to reach thermal equilibrium, leading to an accurate determination.
Diagram 1: Workflow for Melting Point Determination
Caption: A stepwise workflow for determining the melting point of a solid organic compound.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[8] It is a characteristic property of a pure liquid at a given pressure.
Methodology (Simple Distillation):
-
Apparatus Setup: A simple distillation apparatus is assembled in a fume hood. This includes a round-bottom flask, a condenser, a thermometer placed correctly (the top of the bulb level with the side arm of the distillation head), and a receiving flask.[8]
-
Sample Introduction: The liquid sample of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated.
-
Observation and Recording: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will rise and then stabilize. This stable temperature is the boiling point of the liquid. The vapor then passes into the condenser, where it is cooled and collected in the receiving flask.[8]
-
Validation: The atmospheric pressure should be recorded, as the boiling point is pressure-dependent. The experiment can be repeated to confirm the result.
Causality Behind Experimental Choices: Boiling chips are essential to prevent bumping and ensure a controlled, even boil. The correct placement of the thermometer is critical to measure the temperature of the vapor that is in equilibrium with the boiling liquid, which defines the boiling point.
Diagram 2: Workflow for Boiling Point Determination via Simple Distillation
Caption: A workflow outlining the determination of a liquid's boiling point using simple distillation.
Determination of Density
Density is the mass of a substance per unit volume. It is a useful physical property for the identification and characterization of liquids.[7]
Methodology:
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Mass Measurement: An empty, dry, and clean pycnometer (or a small volumetric flask) is accurately weighed on an analytical balance.
-
Volume Measurement: The pycnometer is filled with the liquid sample of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile up to the calibration mark. Care should be taken to avoid air bubbles.
-
Mass Measurement with Sample: The filled pycnometer is weighed again.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
Temperature Control: The temperature at which the measurement is made should be recorded, as density is temperature-dependent.
Causality Behind Experimental Choices: A pycnometer is used to accurately determine a specific volume of the liquid. Using an analytical balance ensures a precise measurement of the mass, which is crucial for an accurate density calculation.
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.[9] The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.
Methodology (Qualitative):
-
Sample Preparation: A small, accurately measured amount of 1-(2-Methoxyphenyl)cyclobutanecarbonitrile (e.g., 10 mg) is placed in a series of test tubes.
-
Solvent Addition: A specific volume of a range of solvents (e.g., 1 mL) is added to each test tube. A representative panel of solvents should be used, including polar protic (e.g., water, ethanol), polar aprotic (e.g., acetone, dimethyl sulfoxide), and nonpolar (e.g., hexane, toluene) solvents.
-
Observation: The mixture is agitated (e.g., by vortexing) and observed to see if the solute dissolves completely. The formation of a clear, homogeneous solution indicates solubility.[9]
-
Classification: The solubility can be classified as "soluble," "sparingly soluble," or "insoluble."
Causality Behind Experimental Choices: Using a range of solvents with varying polarities provides a comprehensive solubility profile of the compound. This information is critical for selecting appropriate solvents for reactions, purifications (e.g., recrystallization), and formulations.
Expected Spectral Characteristics
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl group, the methoxy group protons (a singlet), and the protons of the cyclobutane ring. The chemical shifts and coupling patterns of the cyclobutane protons would provide information about their stereochemical environment.[11]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule, including the quaternary carbons of the cyclobutane ring and the aromatic ring, the nitrile carbon, the methoxy carbon, and the carbons of the cyclobutane and aromatic rings.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. A sharp, medium-intensity peak around 2240 cm⁻¹ is expected for the nitrile (C≡N) stretching vibration. Strong absorptions in the 1600-1450 cm⁻¹ region will correspond to the C=C stretching of the aromatic ring. A strong C-O stretching band for the methoxy group should appear in the 1250-1000 cm⁻¹ region.[12]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information, such as the loss of the methoxy group or cleavage of the cyclobutane ring.
Conclusion
1-(2-Methoxyphenyl)cyclobutanecarbonitrile represents a molecule with potential in the realm of medicinal chemistry, owing to its cyclobutane scaffold. While a complete experimental dataset of its physical properties is not yet publicly available, this guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to fully characterize this compound. The systematic determination of its melting point, boiling point, density, and solubility, in conjunction with a thorough analysis of its spectral properties, will provide the essential data required for its further investigation and potential application in drug discovery and development.
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